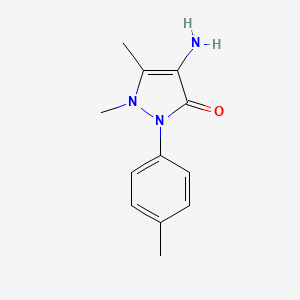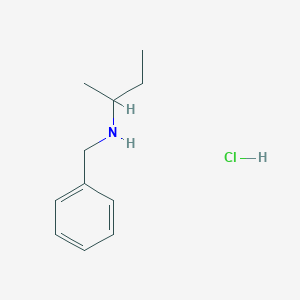
4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one” is also known as Ampyrone . It is a metabolite of aminopyrine with analgesic, anti-inflammatory, and antipyretic properties . Its use as a drug is discouraged due to the risk of agranulocytosis . It is used as a reagent for biochemical reactions producing peroxides or phenols .
Synthesis Analysis
A convenient and scalable preparative method for the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes, as well as 1,2-oxazole and 1,2-thiazolecarbaldehyde was developed . The reaction proceeded under mild conditions, which favored the retention of labile ester groups, and was completed in 1.5–2 h .Chemical Reactions Analysis
Ampyrone is used as a reagent for biochemical reactions producing peroxides or phenols .Physical And Chemical Properties Analysis
The compound has a molar mass of 203.24 g/mol and a density of 1.207g/cm^3 . It has a melting point of 106 to 110 °C and a boiling point of 309 °C at 760mmHg . The flash point is 140.7 °C .Applications De Recherche Scientifique
4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has been studied for its potential medicinal and therapeutic applications. It has been studied for its potential to inhibit certain enzymes, such as monoamine oxidase A and B, acetylcholinesterase, and tyrosinase. It has also been studied for its potential to act as a stimulant and antioxidant, as well as its potential to act as an anti-inflammatory agent.
Mécanisme D'action
Target of Action
It’s known that many pyrazolone derivatives show analgesic, anti-inflammatory, and antipyretic activity .
Mode of Action
It’s known that the compound can form azomethines with alkoxyl and alkoxycarbonyl groups through condensation .
Biochemical Pathways
The compound is involved in the synthesis of azomethines from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and substituted benzaldehydes, as well as 1,2-oxazole and 1,2-thiazolecarbaldehyde . The reaction proceeds under mild conditions, which favored the retention of labile ester groups .
Pharmacokinetics
It’s known that the compound is capable of forming metal complexes with zn, cu, ag, pd, pt, ce, la, and other metals .
Result of Action
The compound is capable of forming a number of pharmacophoric groups and can be potential drugs . The synthesized compounds are yellow or orange fine-crystalline substances .
Action Environment
It’s known that the compound can be used for testing for fungicidal and antimicrobial activity .
Orientations Futures
Potential future directions for research on 4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one include further investigation into its potential to inhibit certain enzymes, its potential to act as a stimulant and antioxidant, and its potential to act as an anti-inflammatory agent. Additionally, further research could be conducted to better understand the exact mechanism of action of the compound and to investigate its potential for use in drug development.
Méthodes De Synthèse
The synthesis of 4-amino-1,5-dimethyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is achieved by reacting 4-methylphenol with ethylenediamine in an acidic medium. This reaction is known as the Mannich reaction and produces a secondary amine that is then reacted with an aldehyde, such as formaldehyde, to form this compound. The reaction is typically carried out in an ethanolic solution and requires a strong acid, such as hydrochloric acid, to catalyze the reaction.
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-1,5-dimethyl-2-(4-methylphenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8-4-6-10(7-5-8)15-12(16)11(13)9(2)14(15)3/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWJDMDQJOUREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)
![3-methylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B6141768.png)

![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)
![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)




![2-[2-(4-methoxyphenyl)ethyl]-1H-1,3-benzodiazole](/img/structure/B6141843.png)
![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6141854.png)

![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)
